molecular formula C9H9FO2S B13211340 1-Fluoro-3-(1-methanesulfonylethenyl)benzene

1-Fluoro-3-(1-methanesulfonylethenyl)benzene

Cat. No.: B13211340
M. Wt: 200.23 g/mol
InChI Key: AIGDLIJUZSUBSB-UHFFFAOYSA-N
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Description

1-Fluoro-3-(1-methanesulfonylethenyl)benzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to the benzene ring and a methanesulfonylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(1-methanesulfonylethenyl)benzene typically involves the introduction of the fluorine atom and the methanesulfonylethenyl group onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methanesulfonylethenyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(1-methanesulfonylethenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

1-Fluoro-3-(1-methanesulfonylethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1-methanesulfonylethenyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methanesulfonylethenyl group can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3-methylbenzene: Similar in structure but lacks the methanesulfonylethenyl group.

    1-Fluoro-3-ethenylbenzene: Similar in structure but lacks the methanesulfonyl group.

Uniqueness

1-Fluoro-3-(1-methanesulfonylethenyl)benzene is unique due to the presence of both the fluorine atom and the methanesulfonylethenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

1-fluoro-3-(1-methylsulfonylethenyl)benzene

InChI

InChI=1S/C9H9FO2S/c1-7(13(2,11)12)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3

InChI Key

AIGDLIJUZSUBSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1=CC(=CC=C1)F

Origin of Product

United States

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